1-(Thiophen-2-yl)piperazine

Overview

Description

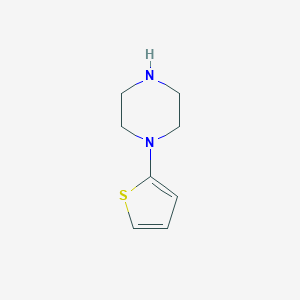

1-(Thiophen-2-yl)piperazine is an organic compound that features a piperazine ring substituted with a thiophene ring at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science. The molecular formula of this compound is C8H12N2S, and it has a molecular weight of 168.26 g/mol .

Mechanism of Action

Target of Action

1-(Thiophen-2-yl)piperazine is a compound that has been identified as a potential ligand for the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is of particular interest in the context of neuropsychiatric disorders, including schizophrenia and substance use disorder .

Mode of Action

The compound interacts with its target, the dopamine D3 receptor, through a process known as ligand-receptor binding . This interaction results in changes in the receptor’s activity, which can lead to alterations in the signaling pathways within the cell . The exact nature of these changes can vary depending on the specific characteristics of the ligand and the receptor, as well as the cellular context in which they are interacting .

Biochemical Pathways

The binding of this compound to the dopamine D3 receptor can affect various biochemical pathways within the cell . These pathways are involved in a range of cellular processes, including signal transduction, gene expression, and synaptic plasticity . The downstream effects of these changes can include alterations in neuronal activity, changes in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential role as a ligand for the dopamine D3 receptor . These effects could include changes in neuronal activity, alterations in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .

Biochemical Analysis

Biochemical Properties

Thiophene derivatives, which include 1-(Thiophen-2-yl)piperazine, have been reported to possess a wide range of therapeutic properties

Cellular Effects

It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the main metabolic pathway of brexpiprazole, a structurally similar compound, is S-oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of thiophene-2-carboxylic acid with piperazine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts such as palladium in Buchwald-Hartwig amination reactions can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Biological Activities

Research indicates that 1-(Thiophen-2-yl)piperazine exhibits a variety of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Studies have shown that this compound may possess antitubercular properties, demonstrating effectiveness against Mycobacterium tuberculosis when combined with other moieties. This suggests potential applications in treating tuberculosis and related infections.

- Psychoactive Properties : Compounds containing piperazine structures are often linked to psychoactive effects. This compound derivatives may interact with neurotransmitter systems, making them relevant for pharmacological treatments of psychiatric disorders.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some related compounds along with their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Furan-2-yl)piperazine | Furan ring instead of thiophene | Potential neuroactive properties |

| 1-(Pyridine-2-yl)piperazine | Pyridine ring; often more polar | Antidepressant effects |

| 1-(Benzothiazole)piperazine | Benzothiazole moiety; enhanced reactivity | Antimicrobial properties |

| 1-(Thiazole-2-yl)piperazine | Thiazole ring; potential anti-inflammatory activity | Anti-inflammatory effects |

The unique combination of thiophene and piperazine in this compound may confer distinct pharmacological profiles compared to its analogs.

Case Studies and Research Findings

Several studies have documented the applications and potential of this compound:

- Antitubercular Activity : A study highlighted its effectiveness against Mycobacterium tuberculosis, suggesting that derivatives could serve as lead compounds for developing new antitubercular drugs.

- Neuropharmacological Studies : Research has explored how derivatives of this compound affect neurotransmitter uptake and receptor binding, indicating their potential use in treating anxiety and depression.

- Drug Development : The compound's ability to act as an intermediate in synthesizing more complex molecules positions it as a valuable building block in medicinal chemistry.

Comparison with Similar Compounds

1-(Thiophen-3-yl)piperazine: Similar structure but with the thiophene ring attached at the third position.

1-(Furan-2-yl)piperazine: Contains a furan ring instead of a thiophene ring.

1-(Pyridin-2-yl)piperazine: Features a pyridine ring in place of the thiophene ring.

Uniqueness: 1-(Thiophen-2-yl)piperazine is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with desired electronic and pharmacological characteristics .

Biological Activity

1-(Thiophen-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a thiophene moiety. The molecular formula is , and its structure can be represented as follows:

This unique structure contributes to its diverse biological activities, including potential applications in neuropharmacology and cancer therapy.

Antiparasitic Activity

Research indicates that derivatives of this compound have shown promising activity against parasitic infections. For instance, one study evaluated various piperazine analogues for their ability to inhibit trypanothione reductase (TryR), an enzyme critical for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. Some analogues exhibited competitive inhibition with and an effective concentration (EC50) against T. brucei of .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A series of piperazine-linked derivatives were synthesized and tested against breast cancer cell lines, revealing cytotoxic effects that depended on the concentration of the compounds. The most effective derivatives demonstrated significant cell-killing potential, indicating that modifications to the piperazine structure can enhance anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives suggests that specific substitutions on the piperazine ring can significantly influence biological activity. For example, introducing methyl groups has been shown to enhance antifungal and insecticidal activities in related compounds . Additionally, maintaining a fused bicyclic aromatic moiety, such as thiophene, appears crucial for optimal binding and inhibition of target enzymes .

Case Study 1: Trypanothione Reductase Inhibition

In a comparative study, various aryl analogues were assessed for their potency against TryR. The results indicated that direct attachment of the thiophene moiety to the piperazine core was essential for maintaining inhibitory activity. The most potent compounds exhibited IC50 values below , highlighting the importance of structural integrity in achieving desired biological effects .

Case Study 2: Anticancer Activity Against Breast Cancer Cells

A recent investigation into piperazine-linked naphthalimide derivatives demonstrated their potential as cancer theranostics. These compounds were characterized by their ability to target CAIX-expressing cancers effectively. The study reported that certain derivatives achieved over 80% cell viability at low concentrations while exhibiting significant cytotoxicity against cancer cells at higher doses . This underscores the therapeutic potential of modifying the piperazine structure.

Summary Table of Biological Activities

Properties

IUPAC Name |

1-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGVDUJFWRWPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620635 | |

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108768-19-0 | |

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.